![molecular formula C17H18N2O3S B4393742 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide](/img/structure/B4393742.png)
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide
Overview
Description
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a key enzyme in many cellular processes, including signal transduction, gene expression, and metabolism. H-89 has been widely used in scientific research to study the role of PKA in various biological processes.
Mechanism of Action
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide inhibits PKA activity by binding to the ATP-binding site of the enzyme. This prevents ATP from binding to PKA and thus prevents the enzyme from phosphorylating its substrates. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide is a competitive inhibitor of PKA, meaning that it competes with ATP for binding to the enzyme.
Biochemical and Physiological Effects:
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cell types. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide has also been shown to inhibit the activity of other kinases, including protein kinase C and calcium/calmodulin-dependent protein kinase II.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide in lab experiments is its potency and selectivity for PKA. This allows researchers to specifically study the role of PKA in various biological processes. However, one limitation of 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide is its potential for off-target effects, as it has been shown to inhibit the activity of other kinases as well. Additionally, 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide is not suitable for in vivo studies due to its poor pharmacokinetic properties.
Future Directions
There are several future directions for research involving 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide. One area of interest is the role of PKA in cancer development and progression. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting that PKA may be a potential target for cancer therapy. Another area of interest is the development of more potent and selective PKA inhibitors that can be used in vivo. Finally, the use of 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide in combination with other inhibitors or chemotherapeutic agents may provide a more effective treatment strategy for various diseases.
Scientific Research Applications
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide has been used extensively in scientific research to study the role of PKA in various biological processes. It has been shown to inhibit PKA activity in a dose-dependent manner, with an IC50 of approximately 50 nM. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide has been used to study the role of PKA in cell cycle regulation, apoptosis, and gene expression.
properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-6-7-15(10-16(12)17(18)20)23(21,22)19-9-8-13-4-2-3-5-14(13)11-19/h2-7,10H,8-9,11H2,1H3,(H2,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHIOKRYMLQJHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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